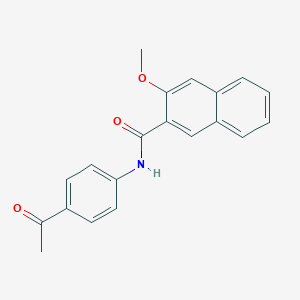
N-(4-acetylphenyl)-3-methoxy-2-naphthamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-acetylphenyl)-3-methoxy-2-naphthamide, commonly known as AMN082, is a selective agonist of the metabotropic glutamate receptor subtype 7 (mGluR7). It was first synthesized in 2003 by a team of researchers at the pharmaceutical company Merck & Co. AMN082 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mecanismo De Acción
AMN082 acts as a selective agonist of the N-(4-acetylphenyl)-3-methoxy-2-naphthamide receptor, which is a member of the G-protein-coupled receptor family. Activation of N-(4-acetylphenyl)-3-methoxy-2-naphthamide has been shown to modulate the release of neurotransmitters, including glutamate, GABA, and dopamine, in various regions of the brain. AMN082 has been shown to enhance the inhibitory effects of GABAergic neurotransmission, leading to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
AMN082 has been shown to have several biochemical and physiological effects in animal models. It has been shown to increase the release of GABA in the prefrontal cortex and hippocampus, leading to its anxiolytic and antidepressant effects. It has also been shown to reduce the release of glutamate in the nucleus accumbens, leading to its potential anti-addictive effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
AMN082 has several advantages for lab experiments, including its selectivity for the N-(4-acetylphenyl)-3-methoxy-2-naphthamide receptor and its well-characterized mechanism of action. However, its limitations include its poor solubility in water and its potential toxicity at high doses.
Direcciones Futuras
There are several future directions for research on AMN082, including its potential therapeutic applications in other neurological and psychiatric disorders, such as Parkinson's disease and post-traumatic stress disorder. Additionally, further studies are needed to better understand its mechanism of action and to develop more effective formulations for clinical use.
Métodos De Síntesis
The synthesis of AMN082 involves several steps, including the reaction of 4-acetylphenyl hydrazine with 2-naphthaldehyde to form the corresponding hydrazone. This is followed by a condensation reaction with methyl iodide to yield the desired product, AMN082. The synthesis method has been described in detail in several research papers.
Aplicaciones Científicas De Investigación
AMN082 has been studied for its potential therapeutic applications in various neurological and psychiatric disorders, including anxiety, depression, schizophrenia, and drug addiction. It has been shown to have anxiolytic and antidepressant effects in animal models and has been proposed as a potential treatment for these disorders in humans.
Propiedades
Fórmula molecular |
C20H17NO3 |
|---|---|
Peso molecular |
319.4 g/mol |
Nombre IUPAC |
N-(4-acetylphenyl)-3-methoxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C20H17NO3/c1-13(22)14-7-9-17(10-8-14)21-20(23)18-11-15-5-3-4-6-16(15)12-19(18)24-2/h3-12H,1-2H3,(H,21,23) |
Clave InChI |
ZRPKCRFHIRZSBI-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C=C2OC |
SMILES canónico |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C=C2OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 4-(4-methylpiperazin-1-yl)-3-[(3-propoxybenzoyl)amino]benzoate](/img/structure/B244239.png)
![N-[6-({[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]carbothioyl}amino)-1,3-benzothiazol-2-yl]butanamide](/img/structure/B244245.png)
![N-(6-{[(4-bromophenoxy)acetyl]amino}-1,3-benzothiazol-2-yl)butanamide](/img/structure/B244247.png)
![N-(6-{[(4-chlorophenoxy)acetyl]amino}-1,3-benzothiazol-2-yl)butanamide](/img/structure/B244248.png)
![N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-3-methoxy-2-naphthamide](/img/structure/B244250.png)
![N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-4-propoxybenzamide](/img/structure/B244252.png)
![4-ethoxy-N-[2-(propanoylamino)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B244254.png)
![N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-3-isopropoxybenzamide](/img/structure/B244255.png)
![N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-4-isopropoxybenzamide](/img/structure/B244256.png)
![N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-4-cyano-2-fluorobenzamide](/img/structure/B244257.png)
![N-(6-{[(2,4-dimethylphenoxy)acetyl]amino}-1,3-benzothiazol-2-yl)butanamide](/img/structure/B244258.png)
![N-(6-{[(4-ethylphenoxy)acetyl]amino}-1,3-benzothiazol-2-yl)butanamide](/img/structure/B244259.png)
![N-(6-{[(2-chlorophenoxy)acetyl]amino}-1,3-benzothiazol-2-yl)butanamide](/img/structure/B244261.png)
![N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-5-chloro-2-methoxybenzamide](/img/structure/B244262.png)